2-(Dimethylamino)-5-iodo-3,4-dihydropyrimidin-4-one

Description

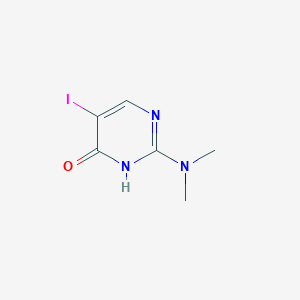

2-(Dimethylamino)-5-iodo-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a dimethylamino group at position 2 and an iodine atom at position 5 of the pyrimidine ring. Its molecular formula is C₆H₉IN₃O, with a molecular weight of 258.08 g/mol and CAS number 1526273-12-0 . The compound has been cataloged in specialty chemical databases but is currently listed as discontinued in commercial inventories, limiting its accessibility for research .

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-5-iodo-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3O/c1-10(2)6-8-3-4(7)5(11)9-6/h3H,1-2H3,(H,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBPQNXMSBDWRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=O)N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-iodo-3,4-dihydropyrimidin-4-one typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-dicarbonyl compounds.

Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-iodo-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Dimethylamine, sodium iodide, and solvents like ethanol or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-(Dimethylamino)-5-iodo-3,4-dihydropyrimidin-4-one exhibit notable antimicrobial properties. For instance, research indicates that modifications to the dihydropyrimidinone structure can enhance antibacterial efficacy against various pathogens. The compound's activity against Gram-positive and Gram-negative bacteria has been documented, suggesting its potential as a lead compound for antibiotic development .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly due to the presence of iodine, which is known to influence the biological activity of heterocycles. Studies have shown that certain derivatives can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .

Neurological Applications

Given the structural similarities with other neuroactive compounds, 2-(Dimethylamino)-5-iodo-3,4-dihydropyrimidin-4-one has been evaluated for neuroprotective effects. Molecular docking studies suggest that it may act as an inhibitor of key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . This highlights its potential role in developing multifunctional agents targeting neurological disorders.

Synthesis and Modification

The synthesis of 2-(Dimethylamino)-5-iodo-3,4-dihydropyrimidin-4-one can be achieved through various chemical methodologies, including cyclization reactions involving dimethylamine and iodo derivatives of pyrimidines. The ability to modify the compound's structure allows researchers to tailor its pharmacological properties for specific therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of 2-(Dimethylamino)-5-iodo-3,4-dihydropyrimidin-4-one demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and increased potency, paving the way for new antibiotic formulations .

Case Study 2: Cancer Cell Apoptosis

In vitro experiments showed that specific derivatives of the compound could induce apoptosis in human lung cancer cell lines. Flow cytometry analysis revealed an increase in apoptotic cells when treated with these derivatives compared to controls, suggesting a mechanism involving mitochondrial pathways .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-iodo-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The dihydropyrimidinone scaffold is versatile, with substituents at positions 2 and 5 significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Dihydropyrimidinone Derivatives

| Compound Name | Position 2 Substituent | Position 5 Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|---|

| 2-(Dimethylamino)-5-iodo-3,4-dihydropyrimidin-4-one | Dimethylamino | Iodo | C₆H₉IN₃O | 258.08 | 1526273-12-0 | Halogenated, polarizable iodine atom |

| 5-Iodo-2-methyl-1,4-dihydropyrimidin-4-one | Methyl | Iodo | C₅H₅IN₂O | 236.01 | 111079-41-5 | Smaller substituent at position 2 |

| 6-Amino-2-(dimethylamino)-5-nitroso-3,4-dihydropyrimidin-4-one | Dimethylamino | Nitroso | C₆H₈N₅O₂ | 194.16 | Not provided | Electron-withdrawing nitroso group |

| 2-(2-Aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one hydrochloride | 2-Aminopropan-2-yl | Methoxy | C₈H₁₄ClN₃O₂ | 235.67 | 2137590-74-8 | Methoxy enhances solubility |

| 6-Amino-2-(dimethylamino)-5-isopropyl-3,4-dihydropyrimidin-4-one | Dimethylamino | Isopropyl | C₉H₁₆N₄O | 196.25 | 1858871-61-0 | Bulky hydrophobic substituent |

Electronic and Steric Effects

- Iodo vs. Nitroso/Methoxy Substituents: The iodo group in the target compound is a halogen bond donor with high polarizability, making it valuable in drug design for target interactions . The methoxy group () is electron-donating, stabilizing the ring and improving aqueous solubility compared to iodine .

- Dimethylamino vs. Methyl/2-Aminopropan-2-yl: The dimethylamino group enhances basicity and hydrogen-bonding capacity, which may improve solubility in polar solvents. The 2-aminopropan-2-yl group () introduces steric bulk, which could hinder interactions with biological targets but improve metabolic stability .

Biological Activity

2-(Dimethylamino)-5-iodo-3,4-dihydropyrimidin-4-one, identified by its CAS number 1526273-12-0, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative diseases. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1. Anticancer Activity

Research indicates that 2-(Dimethylamino)-5-iodo-3,4-dihydropyrimidin-4-one exhibits significant anticancer properties. Its mechanism involves:

- Induction of Apoptosis: The compound has been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells (FaDu) .

- Inhibition of Key Pathways: It inhibits the IKKβ pathway, which is crucial in NF-κB signaling linked to cancer progression . This inhibition leads to reduced inflammation and tumor growth.

Table 1: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu | ~10 | Apoptosis induction |

| Breast Cancer | ~15 | IKKβ pathway inhibition |

| Lung Cancer | ~12 | NF-κB signaling disruption |

2. Neuroprotective Effects

The compound also shows promise in neurodegenerative disease treatment, particularly Alzheimer's disease:

- Cholinesterase Inhibition: It inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown . This action enhances cholinergic signaling, potentially improving cognitive function.

Table 2: Neuroprotective Activity

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| Acetylcholinesterase | ~20 | Inhibition |

| Butyrylcholinesterase | ~25 | Inhibition |

Study 1: Anticancer Efficacy

A study conducted on FaDu cells demonstrated that treatment with the compound led to a significant increase in apoptotic cells compared to control groups. The study utilized flow cytometry to quantify apoptosis levels post-treatment.

Study 2: Neuroprotection in Alzheimer’s Models

In vitro studies using neuronal cell lines treated with Aβ peptides indicated that the compound could reduce neurotoxicity and promote cell survival through its cholinesterase inhibitory activity. This suggests potential for therapeutic use in Alzheimer's disease management.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Dimethylamino)-5-iodo-3,4-dihydropyrimidin-4-one, and how can purity be optimized?

- Answer : Synthesis typically involves multi-step reactions under reflux conditions (e.g., n-heptane-toluene mixtures) with catalysts like ZnCl₂ . Purification is achieved via column chromatography (silica gel) or recrystallization from solvent systems such as ethanol/water . Monitoring reaction progress with TLC ensures minimal byproduct formation . To optimize purity, use inert atmospheres (e.g., nitrogen) during reflux and validate structural integrity with NMR (¹H/¹³C) and IR spectroscopy .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

- Answer : X-ray crystallography is the gold standard for resolving bond lengths and angles, particularly for the iodinated pyrimidinone core . NMR spectroscopy (¹H/¹³C) confirms proton environments and substituent positions, with characteristic signals for the dimethylamino group (~2.8–3.2 ppm) and the iodine atom’s deshielding effects on adjacent carbons . Mass spectrometry (HRMS) validates molecular weight (258.08 g/mol) and isotopic patterns .

Q. What storage conditions are required to maintain the compound’s stability?

- Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent degradation. Avoid exposure to moisture, as hydrolysis of the dihydropyrimidinone ring may occur .

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproduct formation be resolved during synthesis?

- Answer : Contradictions often arise from variations in solvent polarity, temperature control, or catalyst loading. For example, using DMSO vs. acetonitrile as solvents may alter reaction kinetics . Systematic optimization via Design of Experiments (DoE) can identify critical parameters. Compare NMR spectra of intermediates to trace byproduct origins .

Q. What strategies are effective for enhancing the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Answer : The iodine substituent at position 5 enables palladium-catalyzed cross-coupling. Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C. Pre-activate the catalyst with potassium carbonate to improve efficiency . Monitor regioselectivity via LC-MS to confirm substitution at the iodinated site .

Q. How does the dimethylamino group influence the compound’s electronic properties and bioactivity?

- Answer : The dimethylamino group acts as an electron donor, increasing electron density at the pyrimidinone core. This enhances binding to biological targets (e.g., enzymes) via hydrogen bonding or π-π stacking. Computational studies (DFT) reveal its role in modulating frontier molecular orbitals, affecting redox potential . In vitro assays (e.g., enzyme inhibition) should correlate electronic effects with activity .

Q. What computational tools are recommended for predicting binding modes with biological targets?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with kinases or GPCRs. Use the compound’s X-ray structure as a template for ligand preparation in Schrödinger Suite. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics .

Q. How can structural analogs be designed to improve pharmacokinetic properties (e.g., solubility, bioavailability)?

- Answer : Introduce hydrophilic substituents (e.g., hydroxyl or morpholino groups) at non-critical positions (e.g., position 2). Evaluate logP values via HPLC to balance lipophilicity. Pro-drug strategies (e.g., esterification of the pyrimidinone oxygen) may enhance membrane permeability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.